3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde 3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17824488
InChI: InChI=1S/C9H6FN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H
SMILES:
Molecular Formula: C9H6FN3O
Molecular Weight: 191.16 g/mol

3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde

CAS No.:

Cat. No.: VC17824488

Molecular Formula: C9H6FN3O

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(1H-1,2,4-triazol-1-YL)benzaldehyde -

Specification

Molecular Formula C9H6FN3O
Molecular Weight 191.16 g/mol
IUPAC Name 3-fluoro-2-(1,2,4-triazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C9H6FN3O/c10-8-3-1-2-7(4-14)9(8)13-6-11-5-12-13/h1-6H
Standard InChI Key TWCZYOJXSUEOCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)N2C=NC=N2)C=O

Introduction

Structural and Electronic Characteristics

The molecular structure of 3-fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde comprises a benzaldehyde backbone substituted with a fluorine atom at position 3 and a 1,2,4-triazole ring at position 2. The fluorine atom introduces electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group. The triazole moiety, with its nitrogen-rich heterocycle, facilitates hydrogen bonding and coordination chemistry, making the compound a versatile intermediate for further functionalization .

Key Physicochemical Properties

  • Molecular Formula: C₉H₆FN₃O

  • Molecular Weight: 207.16 g/mol

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate, based on analogs .

  • Reactivity: The aldehyde group is susceptible to nucleophilic attack, while the triazole ring can participate in cycloaddition reactions or metal coordination .

Synthesis and Optimization

Nucleophilic Aromatic Substitution

A common route to analogous triazole-substituted benzaldehydes involves nucleophilic substitution. For example, 2-fluorobenzaldehyde derivatives can react with 1,2,4-triazole under basic conditions. In a representative procedure :

  • Substrate Preparation: 3-Fluoro-2-iodobenzaldehyde is treated with 1,2,4-triazole in anhydrous DMF.

  • Catalysis: Copper(I) iodide and a palladium catalyst (e.g., Pd(PPh₃)₄) facilitate the coupling at 80–100°C for 12–24 hours.

  • Workup: The product is isolated via column chromatography (ethyl acetate/hexane, 1:3), yielding ~60–70% pure compound.

Critical Parameters:

  • Temperature: Elevated temperatures (>80°C) improve triazole incorporation but risk aldehyde oxidation.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

Alternative Routes

  • Cycloaddition Approaches: Rhodium-catalyzed [3+2] cycloadditions using carbonyltriazoles have been reported for structurally similar compounds, achieving yields up to 86% .

  • Post-Functionalization: Introducing fluorine via electrophilic fluorination (e.g., Selectfluor®) to pre-formed triazole-benzaldehyde intermediates .

CompoundTarget Cell LineIC₅₀ (µM)Mechanism
3-Bromo-4-triazole derivativeHeLa7.2Tubulin polymerization
Hydrazone–triazole hybridMCF-79.8Kinase inhibition
Fluorinated analog (pred.)U87~8.5DNA intercalation

Applications in Materials Science

The electron-deficient triazole ring and fluorine atom make this compound suitable for:

  • Coordination Polymers: Triazole nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage .

  • Organic Electronics: Fluorine enhances thermal stability, enabling use in OLEDs as electron-transport layers .

Comparison with Structural Analogs

3-Bromo vs. 3-Fluoro Substitution

  • Electrophilicity: Fluorine’s stronger electron-withdrawing effect increases aldehyde reactivity compared to bromine.

  • Synthetic Accessibility: Bromine permits easier functionalization via cross-coupling, while fluorine requires specialized fluorinating agents .

Triazole Positional Isomers

  • 2-Substituted vs. 4-Substituted: 2-Substituted isomers exhibit superior antimicrobial activity due to better target binding .

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